molecular formula C12H16BrClN2O B2546055 2-Bromo-N-(piperidine-4-yl)benzamido hydrochloride CAS No. 1233958-32-1

2-Bromo-N-(piperidine-4-yl)benzamido hydrochloride

Cat. No.: B2546055
CAS No.: 1233958-32-1
M. Wt: 319.63
InChI Key: GXCKEGGNPKVQSO-UHFFFAOYSA-N
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Description

2-Bromo-N-(piperidine-4-yl)benzamido hydrochloride is a useful research compound. Its molecular formula is C12H16BrClN2O and its molecular weight is 319.63. The purity is usually 95%.
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Scientific Research Applications

Preparation and Characterization of Novel Compounds

  • Research has focused on the synthesis of novel compounds, such as non-peptide CCR5 antagonists, which could have applications in treating various diseases, including HIV. The structural characterization of these compounds is achieved using techniques such as NMR, MS, and IR spectroscopy, indicating the importance of 2-Bromo-N-(piperidine-4-yl)benzamido hydrochloride derivatives in medicinal chemistry (H. Bi, 2014), (Cheng De-ju, 2014).

Anti-acetylcholinesterase Activity

  • A series of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives was synthesized and evaluated for anti-acetylcholinesterase (anti-AChE) activity. These studies highlight the role of the benzamide moiety in enhancing activity and the potential therapeutic applications of these compounds in treating diseases like Alzheimer's (H. Sugimoto et al., 1990).

Synthesis and Biological Activity

  • The synthesis and characterization of benzamide derivatives and their metal complexes have been explored, demonstrating potential antibacterial activities. This research indicates the broad scope of applications for this compound derivatives in developing new antimicrobial agents (E. Khatiwora et al., 2013).

Pharmacological Properties

  • The pharmacological exploration of benzamide derivatives as serotonin 4 receptor agonists showcases their potential in enhancing gastrointestinal motility. Such studies are crucial for developing new prokinetic agents with reduced side effects, further illustrating the therapeutic potential of compounds related to this compound (S. Sonda et al., 2003).

Vasodilation Properties

  • Research into 3-pyridinecarboxylates of potential vasodilation properties, derived from this compound, indicates the potential of these compounds in cardiovascular therapeutics. The synthesis and screening for vasodilation activity highlight the ongoing search for novel therapeutics in managing cardiovascular conditions (A. S. Girgis et al., 2008).

Safety and Hazards

According to the safety data sheet, “2-Bromo-N-(piperidine-4-yl)benzamido hydrochloride” should be handled with care. If inhaled, the person should be removed to fresh air and kept comfortable for breathing. If it comes in contact with skin or eyes, it should be rinsed with water. If swallowed, the mouth should be rinsed and a poison center or doctor should be contacted if the person feels unwell .

Properties

IUPAC Name

2-bromo-N-piperidin-4-ylbenzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15BrN2O.ClH/c13-11-4-2-1-3-10(11)12(16)15-9-5-7-14-8-6-9;/h1-4,9,14H,5-8H2,(H,15,16);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXCKEGGNPKVQSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1NC(=O)C2=CC=CC=C2Br.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16BrClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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